

Application Notes and Protocols for Zinforo (Ceftaroline) Synergy Testing Using Etest

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Zinforo**

Cat. No.: **B8069246**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinforo (ceftaroline fosamil) is a fifth-generation cephalosporin with bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). In an era of increasing antimicrobial resistance, combination therapy is a crucial strategy to enhance efficacy, prevent the emergence of resistance, and overcome existing resistance mechanisms. Synergy testing helps to identify antibiotic combinations that are more effective than the individual agents alone. The Etest (Epsilometer test) is a gradient diffusion method that provides a quantitative measure of antimicrobial susceptibility, the Minimum Inhibitory Concentration (MIC), and can be adapted for synergy testing. These application notes provide a detailed protocol for using the Etest to assess the synergistic activity of **Zinforo** in combination with other antibiotics.

Principle of Etest Synergy Testing

The Etest synergy test is based on the placement of two Etest strips containing different antibiotics on an inoculated agar plate. The interaction between the two antimicrobials creates a zone of inhibition. The shape of this inhibition zone indicates the nature of the interaction. For synergy, the inhibition zones will merge and be enhanced at the intersection of the strips. The Fractional Inhibitory Concentration Index (FICI) is calculated from the MIC values of each antibiotic alone and in combination to provide a quantitative measure of the interaction.

The FICI is calculated as follows:

$FICI = (\text{MIC of Drug A in combination} / \text{MIC of Drug A alone}) + (\text{MIC of Drug B in combination} / \text{MIC of Drug B alone})$

The interpretation of the FICI is as follows:

- Synergy: $FICI \leq 0.5$
- Indifference (or Additive effect): $0.5 < FICI < 4.0$
- Antagonism: $FICI \geq 4.0$

Experimental Protocols

Materials

- Bacterial isolate to be tested
- Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Mueller-Hinton Agar (MHA) plates (with 5% sheep blood for fastidious organisms)
- **Zinforo** (ceftaroline) Etest strips
- Etest strips for the second antibiotic (e.g., daptomycin, vancomycin, ampicillin)
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Sterile swabs
- Incubator at 35-37°C
- Calipers or ruler

Protocol for Etest Synergy Testing

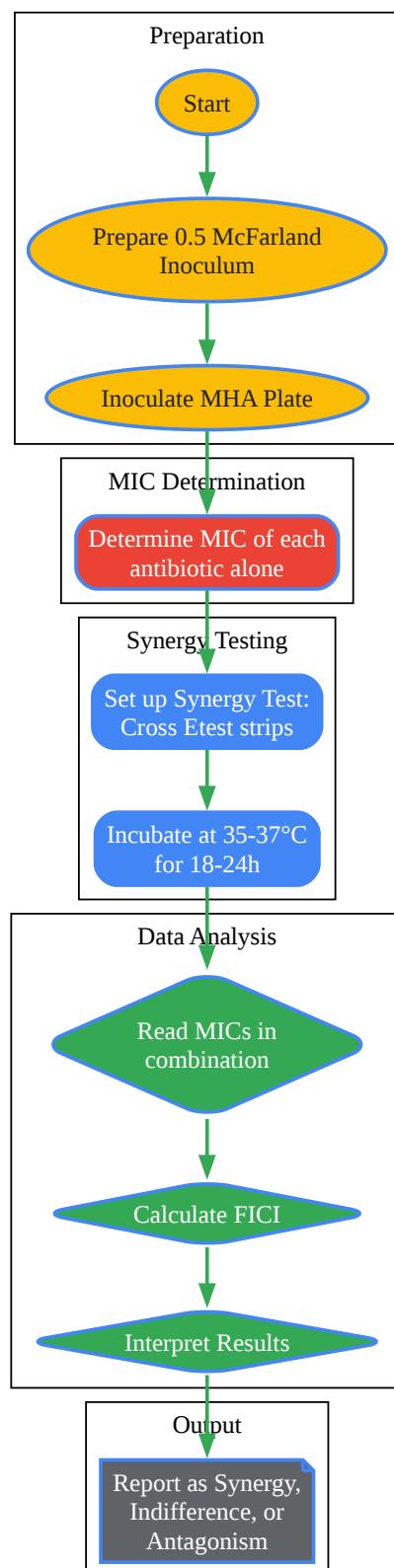
- Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Inoculation of Agar Plate:
 - Dip a sterile cotton swab into the standardized inoculum.
 - Remove excess fluid by pressing the swab against the inside of the tube.
 - Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
 - Allow the plate to dry for 5-15 minutes before applying the Etest strips.
- Determination of Individual MICs:
 - On a separate MHA plate, place an Etest strip of **Zinforo** and an Etest strip of the second antibiotic.
 - Incubate the plate at 35-37°C for 18-24 hours.[\[1\]](#)
 - Read the MIC value where the ellipse of inhibition intersects the Etest strip. This will be the "MIC alone" for each drug.
- Synergy Test Setup:
 - On a new inoculated MHA plate, place the **Zinforo** Etest strip.
 - Place the Etest strip of the second antibiotic at a 90° angle to the first strip.[\[2\]](#)[\[3\]](#) The strips can be arranged in a cross formation.
 - Ensure that the scales of the two strips intersect at the previously determined MIC value for each respective antibiotic (MIC alone).
- Incubation:

- Incubate the plate at 35-37°C for 18-24 hours.
- Reading and Interpretation:
 - After incubation, observe the zone of inhibition around the crossed strips.
 - Read the MIC value for each antibiotic in the combination at the point where the inhibition ellipse intersects the Etest strip. This will be the "MIC in combination".
 - Calculate the FICI using the formula mentioned above.
 - Interpret the result as synergy, indifference, or antagonism based on the calculated FICI value.[\[4\]](#)[\[5\]](#)

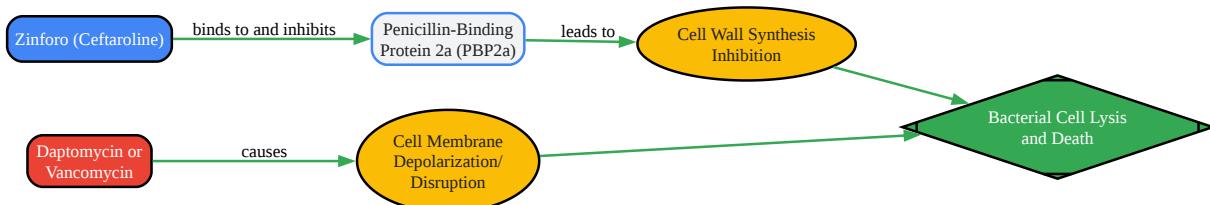
Data Presentation

The results of the synergy testing should be presented in a clear and organized manner to allow for easy comparison.


Table 1: MICs of **Zinforo** and Other Antibiotics Alone and in Combination and FICI Values

Bacterial Isolate	Antibiotic A	Antibiotic B	MIC A	MIC B	MIC A (in combination)	MIC B (in combination)	FICI	Interpretation
			(alone) (µg/mL)	(alone) (µg/mL)	(µg/mL)	(µg/mL)		
S. aureus 1 (MRSA)	Zinforo	Vancomycin	1.0	1.5	0.25	0.5	0.58	Indifference
S. aureus 2 (MRSA)	Zinforo	Daptomycin	0.75	1.0	0.125	0.25	0.42	Synergy
E. faecalis 1	Zinforo	Ampicillin	1.5	2.0	0.38	0.5	0.50	Synergy
E. faecium 1 (VRE)	Zinforo	Ampicillin	>32	16	8	4	0.50	Synergy

Note: The data in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the bacterial isolates and antibiotics tested.


Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for **Zinforo** synergy testing using the Etest method.

Proposed Mechanism of Synergy (Zinforo and Daptomycin/Vancomycin against MRSA)

[Click to download full resolution via product page](#)

Caption: Proposed synergistic mechanism of **Zinforo** with daptomycin or vancomycin.

Discussion and Considerations

- Accuracy and Reproducibility: While the Etest is a relatively simple method for synergy testing, it is crucial to adhere strictly to the protocol to ensure accurate and reproducible results.[2] The quality of the agar, inoculum density, and incubation conditions can all affect the outcome.
- Comparison with Other Methods: The Etest method for synergy has shown good correlation with other methods like the checkerboard assay in some studies.[3][6] However, discrepancies can exist, and for research purposes, confirming results with a second method, such as a time-kill assay, may be beneficial.[2]
- Clinical Relevance: In vitro synergy testing provides valuable information, but the clinical relevance of the findings needs to be confirmed through in vivo studies and clinical trials.
- Limitations of **Zinforo** Etest: Some studies have noted that the Etest may have challenges in reliably discriminating ceftaroline-resistant strains of *S. aureus*.[7][8] Careful reading of the strips and potentially duplicate testing are recommended for isolates with MICs near the resistance breakpoint.

Conclusion

The Etest provides a practical and quantitative method for assessing the synergistic potential of **Zinforo** with other antibiotics. By following a standardized protocol, researchers can generate reliable data to guide the development of new combination therapies to combat multidrug-resistant organisms. The information gathered from these in vitro tests is a critical first step in the evaluation of novel antimicrobial strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC)
- 3. Synergy Testing by E-Test and Microdilution Checkerboard for Fosfomycin Combined with Tigecycline against KPC-Producing *Klebsiella pneumoniae* - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 4. mdpi.com [mdpi.com]
- 5. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against *Aspergillus fumigatus* - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC)
- 6. Use of the E test to assess synergy of antibiotic combinations against isolates of *Burkholderia cepacia*-complex from patients with cystic fibrosis - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 7. academic.oup.com [academic.oup.com]
- 8. Etest® versus broth microdilution for ceftaroline MIC determination with *Staphylococcus aureus*: results from PREMIUM, a European multicentre study - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Application Notes and Protocols for Zinforo (Ceftaroline) Synergy Testing Using Etest]. BenchChem, [2025]. [Online PDF]. Available at: https://www.benchchem.com/documents/Zinforo_Etest.pdf

[<https://www.benchchem.com/product/b8069246#using-etest-for-zinforo-synergy-testing-with-other-antibiotics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com